molecular formula C15H18N4 B8649800 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine CAS No. 863728-14-7

1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine

Cat. No.: B8649800
CAS No.: 863728-14-7
M. Wt: 254.33 g/mol
InChI Key: MAJQGVJKESXUHB-UHFFFAOYSA-N
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Description

1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a suitable pyrazoloquinoline precursor in the presence of a catalyst such as stannic chloride or indium(III) chloride . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent, temperature, and catalyst concentration is critical to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

863728-14-7

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyl)pyrazolo[3,4-c]quinolin-4-amine

InChI

InChI=1S/C15H18N4/c1-9(2)8-12-13-10-6-4-5-7-11(10)17-15(16)14(13)18-19(12)3/h4-7,9H,8H2,1-3H3,(H2,16,17)

InChI Key

MAJQGVJKESXUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C3=CC=CC=C3N=C(C2=NN1C)N

Origin of Product

United States

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